6-(2-Phenylethenyl)-1-cyclohexa-2,4-dienimine
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Overview
Description
6-(2-Phenylethenyl)-1-cyclohexa-2,4-dienimine is an organic compound characterized by its unique structure, which includes a phenylethenyl group attached to a cyclohexa-2,4-dienimine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 6-(2-Phenylethenyl)-1-cyclohexa-2,4-dienimine can be achieved through several methods. One common approach involves the Wittig reaction, where a phosphonium ylide reacts with an aldehyde or ketone to form the desired alkene product . The reaction typically requires a strong base, such as butyllithium or sodium hydride, and is carried out in an inert atmosphere to prevent unwanted side reactions .
Industrial Production Methods
Industrial production of this compound may involve large-scale Wittig reactions or other catalytic processes that ensure high yield and purity. The choice of method depends on factors such as cost, availability of reagents, and environmental considerations.
Chemical Reactions Analysis
Types of Reactions
6-(2-Phenylethenyl)-1-cyclohexa-2,4-dienimine undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding epoxides or other oxygenated derivatives.
Reduction: Reduction reactions can convert the compound into saturated or partially saturated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce different functional groups into the molecule.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are often used.
Substitution: Reagents like halogens, acids, or bases can facilitate substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield epoxides, while reduction can produce alkanes or alkenes .
Scientific Research Applications
6-(2-Phenylethenyl)-1-cyclohexa-2,4-dienimine has several applications in scientific research:
Chemistry: It is used as a building block in organic synthesis to create more complex molecules.
Biology: The compound’s derivatives may have potential as bioactive agents or probes in biochemical studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It can be used in the production of polymers, resins, and other materials with specific properties
Mechanism of Action
The mechanism by which 6-(2-Phenylethenyl)-1-cyclohexa-2,4-dienimine exerts its effects involves interactions with various molecular targets. The compound may act as a ligand, binding to specific receptors or enzymes and modulating their activity. This interaction can trigger a cascade of biochemical events, leading to the desired effect .
Comparison with Similar Compounds
Similar Compounds
- 2,6-Dibromo-4-(2-phenylethenyl)phenol
- 2,6-Dimethyl-4-(2-phenylethenyl)phenol
- 2-(2-Phenylethyl)chromone derivatives
Uniqueness
6-(2-Phenylethenyl)-1-cyclohexa-2,4-dienimine is unique due to its specific structural features, which confer distinct chemical and physical properties.
Properties
Molecular Formula |
C14H13N |
---|---|
Molecular Weight |
195.26 g/mol |
IUPAC Name |
6-(2-phenylethenyl)cyclohexa-2,4-dien-1-imine |
InChI |
InChI=1S/C14H13N/c15-14-9-5-4-8-13(14)11-10-12-6-2-1-3-7-12/h1-11,13,15H |
InChI Key |
WXGBMVAPOXRLDB-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C(C=C1)C=CC2C=CC=CC2=N |
Origin of Product |
United States |
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